5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the CAS Number: 1789455-92-0 . It has a molecular weight of 167.17 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H9N5O/c7-5-4 (9-11-10-5)6 (12)8-3-1-2-3/h3H,1-2H2, (H,8,12) (H3,7,9,10,11) . This indicates the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a carboxamide group.Scientific Research Applications
Synthesis and Chemical Properties
Ruthenium-Catalyzed Synthesis : A study by Ferrini et al. (2015) introduced a ruthenium-catalyzed cycloaddition protocol for synthesizing a protected version of triazole amino acids, which are crucial for creating peptidomimetics or biologically active compounds based on the triazole scaffold. This method addresses the Dimroth rearrangement issue, enabling the synthesis of HSP90 inhibitors with significant potency (Ferrini et al., 2015).
Synthesis of Thioamides : Belskaya et al. (2009) developed a method for synthesizing thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid. Their study further explored the heterocyclization reactions of these thioamides, leading to the creation of new heterocyclic compounds containing triazole, thiazole, and cytisine residues (Belskaya et al., 2009).
Biological Applications
Antimicrobial Agents : Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study highlighted the potential of these compounds as promising antimicrobial agents, with certain derivatives showing potent antibacterial and antifungal effects (Pokhodylo et al., 2021).
Antiviral Activities : Hebishy et al. (2020) focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiavian influenza virus activity. This innovative route to the synthesis presents a novel approach for developing antiviral agents, with several compounds exhibiting strong antiviral properties against the H5N1 strain (Hebishy et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-amino-N-cyclopropyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-5-4(9-11-10-5)6(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKKMGSXQLFEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NNN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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